2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione
Overview
Description
2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione is a useful research compound. Its molecular formula is C10H8N4O2 and its molecular weight is 216.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Development
- The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including azido derivatives, has been achieved starting from 3-sulfolene. This involves epoxidation and subsequent reaction with nucleophiles, illustrating the chemical versatility of isoindole-1,3(2H)-dione derivatives (Tan et al., 2016).
Anticancer Activity
- Isoindole-1,3(2H)-dione derivatives have shown varying anticancer activities against different cancer cell lines. This activity is influenced by the substituents attached to the isoindole-1,3(2H)-dione core, such as tert-butyldiphenylsilyl ether, azido, and hydroxyl groups (Tan et al., 2020).
Antimicrobial Applications
- Novel azaimidoxy compounds including 2-{[(4-chlorophenyl)diazenyl]oxy}-1H-isoindole-1,3-(2H)-dione have been synthesized and demonstrated potential as antimicrobial agents, suggesting a role for isoindole-1,3(2H)-dione derivatives in developing chemotherapeutic agents (Jain et al., 2006).
Structural and Vibrational Studies
- Studies on derivatives like 2-chloro-1H-isoindole-1,3(2H)-dione and 2-methyl-1H-isoindole-1,3(2H)-dione using Fourier transform infrared (FTIR) and FT-Raman spectra have provided insights into the vibrational properties and structural characterization of these compounds (Arjunan et al., 2009).
Xanthine Oxidase Inhibition
- Isoindole-1,3(2H)-dione derivatives have shown inhibitory activities against xanthine oxidase, a key enzyme involved in oxidative stress and related diseases. This suggests a potential therapeutic application for these derivatives (Gunduğdu et al., 2020).
Serotonin Receptor Affinity and Phosphodiesterase Inhibition
- A series of 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives have been investigated for their affinity to serotonin receptors and inhibition of phosphodiesterase 10A, indicating potential antipsychotic properties (Czopek et al., 2020).
Safety and Hazards
Future Directions
The future directions for the research on 2-(2-Azidoethyl)-1h-isoindole-1,3(2h)-dione could involve its potential use in various applications. For instance, it could be used in the synthesis of new functional polymers . Additionally, it could be used in the development of new anti-TB drugs with a novel mode of action .
Properties
IUPAC Name |
2-(2-azidoethyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c11-13-12-5-6-14-9(15)7-3-1-2-4-8(7)10(14)16/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYPSHDXYZFTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952620 | |
Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30250-66-9 | |
Record name | Phthalimide, N-(2-azidoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030250669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Azidoethyl)-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90952620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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